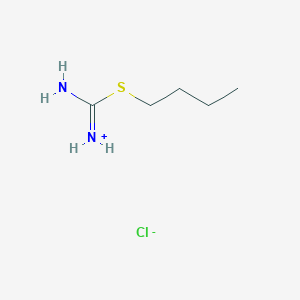

2-Butylisothiouronium chloride

Description

Contextual Significance of Isothiouronium Salts in Organic Synthesis and Reactivity

Isothiouronium salts are a class of organic compounds characterized by the general formula [RSC(NH2)2]+X−, where R is an alkyl or aryl group and X is a halide or other counterion. wikipedia.org Structurally, these cations are analogous to guanidinium (B1211019) cations and possess a planar CN2S core. wikipedia.org Their prominence in organic chemistry stems from their utility as stable, often crystalline, and odorless precursors to thiols, which are notorious for their volatility and unpleasant smell. researchgate.net

The most common method for preparing these salts is through the straightforward alkylation of thiourea (B124793) with an alkyl halide. wikipedia.org This reaction is generally high-yielding and proceeds under mild conditions. nih.gov

Once formed, isothiouronium salts serve as key intermediates in several important transformations:

Synthesis of Thiols (Mercaptans): The most traditional and widespread application is their hydrolysis under basic conditions to yield thiols. wikipedia.orgias.ac.in This method is often superior to direct reactions with hydrogen sulfide (B99878), as it avoids the formation of sulfide byproducts and is experimentally simpler. ias.ac.in

Formation of Guanidinium Groups: In a reaction known as the Rathke synthesis, first reported in 1881, S-alkylated isothiouronium salts can react with amines to form guanidinium groups. wikipedia.org

Synthesis of Sulfides and Thioesters: More recent research has highlighted their role as "deoxasulfenylating agents" for the stereoselective synthesis of thioethers from alcohols. nih.govacs.org They have also been developed as air-stable reagents for the synthesis of thioesters from carboxylic acids, a process that tolerates a wide range of functional groups and avoids the use of less stable thiols. acs.org

Their stability and ease of handling make isothiouronium salts particularly attractive as user-friendly surrogates for thiophenols and thiols in various synthetic applications, including C-S cross-coupling reactions. researchgate.netmdpi.com

Evolution of Research on 2-Butylisothiouronium Chloride

While the foundational chemistry of isothiouronium salts dates back to the late 19th century, dedicated research on specific long-chain derivatives like this compound is a more modern development. Early investigations into this class of compounds primarily focused on simple S-alkyl derivatives, such as S-methylisothiourea, for fundamental reactions like the Rathke synthesis and thiol formation. wikipedia.orggoogle.com

Research on butyl isomers, such as tert-butylisothiouronium and sec-butylisothiouronium salts, appears more frequently in the literature, often in the context of mechanistic studies or specialized synthetic applications. For example, studies have utilized chiral shift reagents to achieve enantiomeric resolution in the NMR spectrum of sec-butylisothiouronium chloride, indicating an interest in the stereochemical aspects of these molecules. fishersci.ieacs.orgsigmaaldrich.comfishersci.fr The decomposition of S-alkylisothiouronium salts to form nonsymmetrical dialkyl sulfides has also been an area of study, with a focus on isomers like the tert-butyl variant. tcichemicals.com

Direct and extensive research focused solely on this compound is less documented. However, its chemistry is implicitly part of the broader exploration of S-alkylisothiouronium salts in reactions such as the synthesis of 2-alkylthio-4-aminoquinazolines, where various S-alkyl substrates, including butyl derivatives, were successfully used. acs.org The evolution of research can be seen as a progression from establishing the fundamental reactivity of the isothiouronium core to exploring how different alkyl substituents, such as the n-butyl group, influence reactivity, solubility, and suitability for advanced synthetic protocols.

Scope and Objectives of Advanced Research on this compound

The future of research on this compound is aligned with the broader goals of modern synthetic chemistry: developing highly efficient, selective, and environmentally benign methodologies. The scope of advanced research is moving beyond simple thiol preparation towards more sophisticated applications.

Key objectives include:

Reagents for Stereoselective Synthesis: A primary goal is the development of isothiouronium salts as robust, air-stable reagents that enable stereospecific transformations. nih.gov Research would focus on using this compound for the enantiospecific conversion of alcohols to sulfides, a reaction of high value in pharmaceutical and materials science. acs.org

Late-Stage Functionalization: Advanced research aims to utilize the stability of salts like this compound for the late-stage modification of complex molecules, such as natural products and pharmaceuticals. nih.gov Its ability to act as a thiol surrogate under mild conditions that tolerate sensitive functional groups is a significant advantage. acs.org

Development of Novel Reaction Pathways: The exploration of this compound as a reagent for synthesizing heterocycles and other complex structures is a promising frontier. For instance, its reaction with polyfluoro benzenedicarbonitriles to produce substituted quinazolines under microwave irradiation highlights its potential in combinatorial chemistry and drug discovery. acs.org

Mechanistic and Comparative Studies: A crucial objective is to systematically study and compare the reactivity of this compound with its isomers (sec-butyl, iso-butyl, tert-butyl) and other S-alkyl analogues. Such studies would elucidate the electronic and steric effects of the butyl group on reaction rates, yields, and selectivity, providing a rational basis for reagent choice in organic synthesis.

In essence, advanced research seeks to position this compound not just as a simple intermediate, but as a versatile tool for enabling challenging and valuable chemical transformations.

Data Tables

Table 1: Physicochemical Properties of 2-Butylisothiouronium cation Note: Data corresponds to the cationic component, butyl carbamimidothioate. The chloride salt properties would be influenced by the counterion.

| Property | Value | Source |

| Molecular Formula | C5H12N2S | uni.lu |

| Monoisotopic Mass | 132.07211 Da | uni.lu |

| Predicted XlogP | 1.4 | uni.lu |

| InChIKey | BPMPPVUBRPXMNX-UHFFFAOYSA-N | uni.lu |

| SMILES | CCCCSC(=N)N | uni.lu |

Table 2: General Synthetic Applications of Isothiouronium Salts

| Reaction | Description | Key Features |

| Thiol Synthesis | Alkaline hydrolysis of the isothiouronium salt to produce the corresponding thiol (mercaptan). | Avoids sulfide byproducts; uses stable, odorless precursors. wikipedia.orgias.ac.in |

| Thioester Synthesis | Reaction with carboxylic acids to form thioesters. | Tolerates a wide range of functional groups; avoids unstable thiocarboxylic acids. acs.org |

| Sulfide Synthesis | Acts as a deoxasulfenylating agent in reactions with alcohols. | Can proceed with high stereoselectivity. nih.govacs.org |

| Guanidinylation | Reaction with amines to transfer the amidino group, forming a guanidinium derivative. | Known as the Rathke Synthesis. wikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

butyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S.ClH/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSOMTCINVNMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940454 | |

| Record name | Butyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18939-69-0 | |

| Record name | Carbamimidothioic acid, butyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18939-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudourea, 2-butyl-2-thio-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018939690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylisothiouronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Butylisothiouronium Chloride and Its Structural Analogues

Direct Synthesis Routes for 2-Butylisothiouronium Chloride

The most direct and common method for preparing this compound involves the reaction of a suitable butyl halide with thiourea (B124793). This process leads to the formation of an S-alkylisothiouronium salt, a versatile intermediate in organic synthesis.

The synthesis of this compound is typically achieved through the reaction of 2-chlorobutane (B165301) with thiourea. In this reaction, the sulfur atom of the thiourea molecule acts as a nucleophile, attacking the electrophilic secondary carbon atom of 2-chlorobutane. This process occurs via a bimolecular nucleophilic substitution (SN2) mechanism.

The lone pair of electrons on the sulfur atom initiates the attack on the carbon atom bonded to the chlorine atom, leading to the displacement of the chloride ion as the leaving group. The result is the formation of a stable S-substituted isothiouronium salt. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or isopropanol (B130326), often with the application of heat to increase the reaction rate.

Several factors can be manipulated to optimize the synthesis of S-alkylisothiouronium salts and enhance the reaction yield. Key parameters include the choice of solvent, reaction temperature, and the nature of the reactants.

Solvent: The use of polar, high-boiling point solvents can be advantageous for dissolving the reactants and facilitating the SN2 reaction mechanism. Solvents like ethanol, isopropanol, and dimethylformamide (DMF) are commonly employed.

Temperature: Increasing the reaction temperature generally accelerates the rate of reaction. Reactions are often performed under reflux to maintain a consistent and elevated temperature, which helps to drive the reaction to completion and maximize the yield of the isothiouronium salt.

Reactant Stoichiometry: Adjusting the molar ratio of the reactants can also influence the outcome. Using a slight excess of one reactant may be employed to ensure the complete conversion of the limiting reagent.

Leaving Group: The nature of the halide in the alkyl halide affects the reaction rate. Alkyl bromides and iodides are more reactive than alkyl chlorides due to the better leaving group ability of bromide and iodide ions.

A comparative analysis of reaction conditions is presented below:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Ethanol | Isopropanol | Dimethylformamide (DMF) |

| Temperature | Reflux (~78°C) | Reflux (~82°C) | 100°C |

| Typical Yield | Good | Good to Excellent | Excellent |

| Notes | Common, cost-effective solvent. | Slightly higher boiling point may improve reaction rate. | High boiling point, excellent solvating power for polar reactants. |

Synthesis of S-Alkylisothiouronium Salt Analogues from Alkyl Halides and Thiourea

The synthetic methodology for this compound is part of a broader class of reactions used to prepare a wide array of S-alkylisothiouronium salt analogues.

The general pathway for synthesizing aliphatic isothiouronium salts involves the reaction of various primary and secondary alkyl halides with thiourea. This SN2 reaction is highly versatile and can be applied to a wide range of substrates. The sulfur atom in thiourea serves as an effective nucleophile, readily attacking the carbon center of the alkyl halide and displacing the halide ion. researchgate.net

This method is particularly efficient for primary alkyl halides. For secondary halides, the reaction proceeds well, though elimination reactions may begin to compete. Tertiary alkyl halides are generally not suitable for this reaction as they tend to undergo elimination to form alkenes rather than substitution.

In recent years, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. acs.org The synthesis of S-substituted isothiouronium salts is no exception, with microwave irradiation offering significant advantages over conventional heating methods. acs.org

Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to mere minutes. acs.org This rapid heating can also lead to higher yields and cleaner reaction profiles by minimizing the formation of side products. The process involves subjecting the reaction mixture to microwave irradiation in a specialized reactor, which allows for precise temperature and pressure control. This technique is considered an environmentally benign and energy-efficient alternative to traditional methods. acs.org

The following table compares conventional and microwave-assisted synthesis for S-alkylisothiouronium salts:

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes |

| Energy Efficiency | Lower | Higher |

| Yield | Good | Often Higher / Excellent |

| Side Products | Potential for more side products | Generally cleaner reactions |

| Control | Standard temperature control | Precise temperature and pressure control |

Preparation of Specific 2-Butylisothiouronium Derivatives

S-butylisothiouronium salts can serve as starting materials for the synthesis of more complex derivatives. For instance, they are utilized in cyclization reactions to form heterocyclic compounds. One notable application is the synthesis of 2-alkylthio-4-aminoquinazolines, where an S-butylisothiouronium salt reacts with an o-fluorobenzonitrile under microwave irradiation. acs.org

Another approach to creating derivatives involves using functionalized alkyl chains. For example, reacting a dibromoalkyl chain with thiourea can yield isothiouronium derivatives with a terminal bromine atom, which is available for further chemical modification. mdpi.com This strategy allows for the introduction of the isothiouronium moiety into larger, more complex molecules. Additionally, S-alkylisothiouronium salts can undergo transguanylation reactions with other amines or thiols to produce different substituted guanidines and isothioureas. google.com

Synthesis of Meridianin Derivatives Incorporating Isothiouronium Moieties

The synthesis of meridianin derivatives that incorporate isothiouronium moieties has been explored as a strategy to develop novel compounds with potential therapeutic applications. Research has focused on modifying the core structure of meridianins, a class of marine-derived indole (B1671886) alkaloids, by introducing isothiouronium groups through various synthetic routes. These modifications aim to investigate the structure-activity relationships of the resulting compounds.

A notable approach to the synthesis of these derivatives involves a two-step process. nih.gov Initially, a linker, typically a dibromoalkane of varying chain length, is introduced onto the meridianin scaffold. This is followed by the reaction with thiourea in a suitable solvent, such as isopropanol, under reflux conditions to form the desired isothiouronium salt. nih.gov This method has been successfully employed to generate a series of meridianin derivatives with isothiouronium moieties, allowing for the systematic evaluation of how the length of the alkyl chain linker influences the biological activity of the compounds. nih.gov

For instance, a series of isothiouronium derivatives of meridianins, designated as compounds 5a–g and 6a–g , were synthesized. This was achieved by first introducing a 1,6-dibromohexane (B150918) or other dibromoalkyl chains to the meridianin core. The subsequent reaction with thiourea in boiling isopropanol yielded the target isothiouronium derivatives in moderate yields. nih.gov This synthetic strategy has proven effective for creating a library of compounds for biological screening.

The following table summarizes the key aspects of the synthesis of these meridianin derivatives.

| Compound Series | Intermediate | Key Reagents | Reaction Conditions | Product |

| 5a–g, 6a–g | Meridianin core | 1. Dibromoalkane 2. Thiourea | 1. Not specified 2. Boiling isopropanol | Isothiouronium derivatives |

| 6e-1 | Meridianin core | 1-bromohexane | Not specified | Bromohexane derivative |

| 6e-2–6 | Meridianin core | Dibromoalkyl chain | Not specified | Isothiouronium derivatives |

The research in this area has led to the identification of specific meridianin derivatives with isothiouronium moieties that exhibit significant biological activity. nih.gov The synthetic methodologies developed allow for the creation of a diverse range of analogues, which is crucial for establishing a comprehensive understanding of their structure-activity relationships.

Reactivity and Mechanistic Investigations of 2 Butylisothiouronium Chloride

Nucleophilic Behavior of the Isothiouronium Moiety

The isothiouronium moiety, the core functional group of 2-butylisothiouronium chloride, exhibits significant nucleophilic character. This arises from the resonance structures of thiourea (B124793), which place a negative charge on the sulfur atom, making it a potent nucleophile. stackexchange.com The sulfur atom's nucleophilicity allows it to readily participate in nucleophilic substitution reactions, particularly with alkyl halides, to form S-alkylisothiouronium salts like this compound. stackexchange.com

Isothioureas are recognized as highly effective nucleophilic organocatalysts due to the electron-rich nitrogen atom adjacent to the thiocarbonyl group. rsc.org This structural feature imparts strong nucleophilic character, enabling the efficient activation of electrophilic centers, especially in carbonyl-containing compounds. rsc.org The nucleophilic attack often originates from the electron-rich nitrogen atom of the catalyst on an electrophile, such as an anhydride, generating a chiral N-acyl isothiouronium intermediate. rsc.org This intermediate then serves as an efficient acyl transfer agent. rsc.org

Furthermore, amidines, guanidines, and related isothiourea catalysts are increasingly utilized in organic synthesis for their nucleophilic nature. researchgate.net Their application is prominent in acyl transfer reactions, highlighting their role as effective nucleophiles. researchgate.net

Role as a Thiocarbonyl Synthon in Organic Transformations

This compound and related S-alkylisothiouronium salts serve as valuable synthons for the thiocarbonyl group in a variety of organic transformations. dp.tech They are frequently employed in the synthesis of thiols, where the isothiouronium salt is hydrolyzed under basic conditions to yield the corresponding thiol. wikipedia.orgwikiwand.com This method is advantageous as it avoids the formation of sulfide (B99878) byproducts, a common issue when using sodium hydrogen sulfide with alkyl halides. ku.ac.ke

Isothiouronium salts also act as precursors for the formation of other sulfur-containing compounds. For instance, they can be used to generate cyanomethyl thioesters, which are versatile intermediates in organic synthesis. researchgate.netnih.govacs.org The reaction likely proceeds through the formation of an intermediate that liberates a cyanomethylthiolate, which then reacts with a nucleophile. nih.gov

Moreover, isothiouronium salts have been utilized as deoxasulfenylating agents, enabling the stereoselective synthesis of thioethers from alcohols. rsc.org This highlights their role as a stable and easily handled source of a sulfur moiety for C-S bond formation. rsc.org

Reaction Pathways and Intermediate Formation

Under anhydrous conditions, S-alkylisothiouronium salts like this compound can be decomposed by strong bases such as sodium ethoxide in ethanol (B145695) or sodium hydride in tetrahydrofuran (B95107). tandfonline.comtandfonline.comresearchgate.net This decomposition leads to the formation of the corresponding thiolates. tandfonline.commdpi.com These in-situ generated thiolates can then be trapped by various electrophiles to produce nonsymmetrical dialkyl sulfides. tandfonline.comtandfonline.com This "one-pot" approach is efficient for preparing dialkyl sulfides without the need to isolate the often volatile and odorous intermediate thiols. tandfonline.com

For example, the reaction of S-benzylisothiouronium chloride with sodium hydride in refluxing tetrahydrofuran results in the dissolution of the isothiouronium salt and the precipitation of sodium chloride, indicating the formation of the thiolate. tandfonline.com Subsequent addition of an electrophile, such as phenacyl chloride, leads to the formation of the corresponding sulfide. tandfonline.com

The hydrolysis of isothiouronium salts is a fundamental reaction pathway, typically leading to the formation of thiols. wikipedia.orgwikiwand.com This reaction is generally carried out under alkaline conditions. ias.ac.in The mechanism is analogous to a bimolecular alkaline ester hydrolysis or an elimination reaction, where the hydroxide (B78521) ion attacks the isothiouronium salt to produce the mercaptide (thiolate). ku.ac.ke The presence of metal ions can accelerate the hydrolysis by complexing with the released thiol. ku.ac.ke

The reaction conditions, such as the solvent system and reaction time, can influence the product distribution during hydrolysis. researchgate.net For instance, shorter reaction times may favor the formation of the thiol, while longer reaction times can lead to the formation of disulfide byproducts. researchgate.net

In some cases, the hydrolysis can be more complex. For example, the hydrolysis of certain diisothiouronium salts can be difficult and may result in a mixture of products, including dithiols and disulfides. ku.ac.ke

Stereochemical Implications in Reactivity

The reactions involving this compound can have significant stereochemical implications. In nucleophilic substitution reactions where an alcohol is converted to an alkyl halide via an isothiouronium intermediate, the reaction often proceeds with an inversion of configuration at the carbon center. This is characteristic of an S(_N)2 mechanism. libretexts.org

Isothiouronium salts have also been employed in stereoselective synthesis. For example, they have been used as deoxasulfenylating agents in a stereoselective, thiol-free protocol for the synthesis of thioethers from alcohols. rsc.org Furthermore, chiral isothiourea-based organocatalysts have been developed for the highly enantioselective desymmetrization of diols via acylation. rsc.org The stereocontrol in these reactions is attributed to the formation of a chiral N-acyl isothiouronium intermediate which acts as an efficient acyl transfer agent. rsc.org

There is also reported use of tris(trifluoromethylhydroxymethylene-d-camphorato)europium(III) with Ag(fod) for the enantiomeric resolution of sec-butylisothiouronium chloride, indicating the potential for resolving chiral centers within the isothiouronium salt itself. fishersci.ie

Comparative Reactivity Studies with Related Sulfonyl Chlorides and Alkyl Chlorides

The reactivity of this compound can be compared with that of sulfonyl chlorides and alkyl chlorides in the context of nucleophilic substitution and related reactions.

Versus Sulfonyl Chlorides:

Electrophilicity: Sulfonyl chlorides are highly reactive electrophiles due to the electron-withdrawing nature of the sulfonyl group, making the sulfur atom susceptible to nucleophilic attack. magtech.com.cnmerckmillipore.com this compound, on the other hand, primarily acts as a precursor to a nucleophilic thiol or thiolate upon decomposition or hydrolysis. wikipedia.orgtandfonline.com

Reaction Products: Reactions with sulfonyl chlorides typically lead to the formation of sulfonamides, sulfonic esters, or other sulfonyl derivatives. merckmillipore.comorganic-chemistry.org In contrast, this compound is mainly used to introduce a butylthiol group, leading to the formation of thiols, thioethers, or thioesters. researchgate.netrsc.orgtandfonline.com

Reaction Conditions: The conversion of thiols to sulfonyl chlorides often requires strong oxidizing and chlorinating agents. organic-chemistry.org The synthesis of this compound from butyl bromide and thiourea is a more straightforward nucleophilic substitution. stackexchange.com

Versus Alkyl Chlorides:

Reactivity in Nucleophilic Substitution: The reactivity of alkyl chlorides in S(_N)2 reactions follows the order: primary > secondary > tertiary. msu.edu Tertiary alkyl chlorides are essentially unreactive in S(_N)2 reactions but can react via an S(_N)1 mechanism. msu.edumsu.edu this compound itself is the product of a reaction between an alkyl halide (like butyl chloride or bromide) and thiourea. stackexchange.comsciencemadness.org

Leaving Group Ability: In the formation of the isothiouronium salt, the chloride ion is the leaving group from the alkyl chloride. In subsequent reactions of the isothiouronium salt, the entire thiourea moiety can be considered part of the leaving group during hydrolysis to form the thiol. wikipedia.org

Nature of Reagent: Alkyl chlorides are electrophiles that react with nucleophiles. chemguideforcie.co.uk this compound is generally used as a stable, odorless precursor to a nucleophilic thiol, thereby inverting the polarity of the original alkyl halide. rsc.org

Interactive Data Table: Reactivity Comparison

| Feature | This compound | Sulfonyl Chlorides | Alkyl Chlorides |

| Primary Role | Thiol precursor, Nucleophile source | Electrophile | Electrophile |

| Common Products | Thiols, Thioethers, Thioesters | Sulfonamides, Sulfonic esters | Alcohols, Ethers, Amines, etc. |

| Key Intermediate | Thiolate anion | Sulfene (in some reactions) | Carbocation (S(_N)1), Transition state (S(_N)2) |

| Stereochemistry | Can lead to inversion (S(_N)2 type) | Varies with reaction | Inversion (S(_N)2), Racemization (S(_N)1) |

Applications of 2 Butylisothiouronium Chloride in Advanced Organic Synthesis

Precursor in Thiol Synthesis

One of the most fundamental applications of 2-butylisothiouronium chloride is its role as a stable and easily handleable precursor for the synthesis of thiols. This approach circumvents the use of volatile and malodorous thiols directly.

This compound can be readily converted to 2-butylthiol (also known as 2-mercaptobutane). The synthesis typically begins with the reaction of 2-chlorobutane (B165301) and thiourea (B124793) to form the this compound salt. This salt is then subjected to alkaline hydrolysis, commonly using a base such as sodium hydroxide (B78521). The hydrolysis of the isothiouronium salt yields the corresponding thiol, urea, and a salt (e.g., sodium chloride). researchgate.net This method is advantageous as it utilizes an odorless, solid precursor, thereby avoiding the challenges associated with handling the highly odorous 2-butylthiol directly. researchgate.net

The general pathway for this conversion is outlined in the table below.

| Step | Reactants | Product | Byproducts |

| 1. Salt Formation | 2-Chlorobutane, Thiourea | This compound | - |

| 2. Hydrolysis | This compound, Sodium Hydroxide | 2-Butylthiol | Urea, Sodium Chloride |

Intermediate in Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry. sigmaaldrich.com this compound provides an indirect but effective route for the incorporation of the butylsulfonyl group into target molecules.

The synthesis of a butanesulfonamide using this compound as the starting material involves a multi-step, one-pot, or sequential process. First, the isothiouronium salt is hydrolyzed under basic conditions to generate 2-butylthiol in situ. This thiol is then subjected to oxidative chlorination to produce the corresponding butanesulfonyl chloride. researchgate.netorganic-chemistry.org Common reagents for this oxidation include combinations like hydrogen peroxide and thionyl chloride or N-chlorosuccinimide. organic-chemistry.org The resulting sulfonyl chloride is a reactive intermediate that is typically not isolated but is immediately allowed to react with a primary or secondary amine to furnish the desired N-substituted butanesulfonamide. sigmaaldrich.comresearchgate.net This pathway showcases the utility of this compound as a stable entry point to the otherwise reactive sulfonyl chloride intermediate.

Reagent in Heterocyclization Reactions

Sulfur-containing heterocycles are prevalent in pharmaceuticals and functional materials. rsc.orgarkat-usa.orgorganic-chemistry.orgnih.gov this compound and similar S-alkylisothiouronium salts are effective reagents for building these complex ring systems.

An efficient and environmentally favorable method for synthesizing fluorinated 2-alkylthio-4-aminoquinazolines utilizes S-substituted isothiouronium salts, such as this compound. In this process, the isothiouronium salt reacts with a substituted o-fluorobenzonitrile in a microwave-assisted, solid-phase reaction using basic alumina (B75360). The alumina acts as both a solid support and a base, facilitating the release of the free isothiourea, which then participates in a nucleophilic aromatic substitution and subsequent cyclization to form the quinazoline (B50416) ring system. This method is noted for its broad substrate scope and high atom efficiency.

Table 1: Examples of 2-Alkylthio-4-aminoquinazoline Synthesis *

| S-Alkylisothiouronium Salt Substrate | o-Fluorobenzonitrile Substrate | Product |

| This compound | 2-Fluoro-3-cyanobenzonitrile | 2-(Butylthio)-4-aminoquinazoline-8-carbonitrile |

| 2-Ethylisothiouronium bromide | 2,6-Difluorobenzonitrile | 4-Amino-2-(ethylthio)-5-fluoroquinazoline |

| 2-Propylisothiouronium chloride | 2-Fluoro-5-nitrobenzonitrile | 4-Amino-2-(propylthio)-6-nitroquinazoline |

| 2-Benzylisothiouronium chloride | 2,3,4,5-Tetrafluorobenzonitrile | 4-Amino-5,6,7-trifluoro-2-(benzylthio)quinazoline |

*This table represents a conceptual scope of the reaction based on the described methodology. Specific yields and reaction conditions would be dependent on the exact substrates used.

The reactivity of the isothiouronium group has been harnessed to create a variety of other sulfur-containing heterocycles.

Thiazoles and Thiazolidinones: Isothiouronium salts are key intermediates in reactions analogous to the Hantzsch thiazole (B1198619) synthesis. For instance, they can be condensed with α-halocarbonyl compounds or their equivalents to form substituted thiazole rings. rsc.org Ring transformation reactions of more complex isothiouronium salts derived from lactams have been shown to produce substituted 2-iminothiazolidin-4-ones.

Thiadiazoles: In the synthesis of 1,2,4-thiadiazoles, isothiouronium salts derived from 5-halo-1,2,4-thiadiazoles undergo base-promoted fragmentation to yield 1,2,4-thiadiazole-5-thiones. taylorandfrancis.com While sometimes a minor product, isothiouronium salts can also be involved in the formation of 1,3,4-thiadiazole (B1197879) systems.

Fused Heterocyclic Systems: Research has shown that intramolecular cyclization can occur when the alkyl group of the isothiouronium salt contains a suitable Michael acceptor. Following base-mediated hydrolysis to the thiolate, an intramolecular Michael addition can lead to the formation of five- and six-membered sulfur-containing rings. Additionally, patents describe the reaction of isothiouronium salts with 1,2-diaminoethane to produce 2-amino-1,3-diazacyclopentene-2 derivatives, demonstrating their utility in constructing non-aromatic heterocycles.

Utility in C-S Bond Formation Methodologies

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, as the resulting thioethers are integral components of numerous pharmaceuticals, agrochemicals, and materials. rsc.orgrsc.org Traditional methods often rely on the use of foul-smelling and volatile thiols. S-Alkylisothiouronium salts, such as the related S-tert-butylisothiouronium bromide, offer a significant advantage as stable, odorless, and solid thiol surrogates. tcichemicals.com These salts can be used to generate the corresponding thiolate in situ, which can then participate in transition metal-catalyzed cross-coupling reactions.

Research has demonstrated the efficacy of palladium-catalyzed C-S cross-coupling of aryl bromides with tert-butyl thiolate generated in situ from S-tert-butylisothiouronium salt. researchgate.net This methodology provides an efficient route to tert-butyl aryl sulfides, which are important precursors for various functional materials. researchgate.net The reaction typically proceeds by treating the isothiouronium salt with a base to liberate the thiolate, which then enters the palladium catalytic cycle.

A screening of reaction conditions for the coupling of 4-bromoanisole (B123540) with S-tert-butylisothiouronium salt highlighted the importance of ligand and temperature selection. researchgate.net While various biarylphosphine ligands showed limited reactivity, triphenylphosphine (B44618) (PPh₃) proved to be an effective ligand for this transformation. researchgate.net

Table 1: Representative Conditions for Pd-Catalyzed C-S Coupling using an S-Alkylisothiouronium Salt

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product Yield |

| 1 | Pd₂(dba)₃ | PPh₃ | NaOtBu | Toluene | 80 | Quantitative |

| 2 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80 | Low Conversion |

| 3 | Pd₂(dba)₃ | SPhos | NaOtBu | Toluene | 80 | Low Conversion |

Data adapted from a study on S-tert-butylisothiouronium salt, demonstrating the general methodology applicable to S-alkylisothiouronium salts. researchgate.net

This approach, utilizing S-alkylisothiouronium salts as thiol precursors, represents a key advancement in C-S bond formation, avoiding the handling of hazardous thiols and expanding the toolkit for synthesizing complex sulfur-containing molecules. rsc.orgresearchgate.net

Chiral Auxiliaries and Ligand Precursors in Stereoselective Synthesis

The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is critical in the pharmaceutical and fine chemical industries, as different enantiomers of a chiral molecule often exhibit distinct biological activities. lcms.czwikipedia.org While this compound itself is not a chiral auxiliary, its isomer, sec-butylisothiouronium chloride, has been a subject of study in enantiomeric resolution using Nuclear Magnetic Resonance (NMR) spectroscopy.

The technique involves the use of chiral shift reagents, which are typically lanthanide complexes that can reversibly coordinate to the substrate. osti.gov This interaction forms transient diastereomeric complexes, which have different NMR spectra. For enantiomeric substrates, this results in the splitting of signals in the NMR spectrum, allowing for the quantification of each enantiomer.

Specifically, research has shown that organic-soluble lanthanide complexes can serve as effective NMR shift reagents for isothiouronium salts. osti.gov A notable finding was the successful enantiomeric resolution in the NMR spectrum of sec-butylisothiouronium chloride using a chiral shift reagent system composed of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) [Eu(fod)₃] and a silver salt, Ag(fod). osti.govfishersci.iethermofisher.com The addition of this chiral reagent to a solution of racemic sec-butylisothiouronium chloride in a solvent like chloroform (B151607) induces separate signals for the enantiomers, enabling their differentiation and the determination of enantiomeric excess. osti.gov

Table 2: Reagents for Enantiomeric Resolution of sec-Butylisothiouronium Chloride

| Substrate | Chiral Shift Reagent | Co-reagent | Method | Outcome |

| rac-sec-Butylisothiouronium chloride | Tris(trifluoromethylhydroxymethylene-d-camphorato)europium(III) | Ag(fod) | ¹H NMR Spectroscopy | Resolution of enantiomeric signals fishersci.iethermofisher.com |

| rac-sec-Butylisothiouronium chloride | Eu(fod)₃ | Ag(fod) | ¹H NMR Spectroscopy | Resolution of diastereotopic protons osti.gov |

This application underscores the potential utility of isothiouronium salt derivatives in the field of stereochemistry. While the primary application demonstrated is in the analytical context of determining enantiomeric purity, the principles are foundational to the development of stereoselective processes. osti.gov The ability to form diastereomeric complexes is a prerequisite for many forms of chiral recognition, including separation by crystallization or chromatography, and for the action of chiral auxiliaries and catalysts in stereoselective synthesis. tcichemicals.comwikipedia.org

Spectroscopic Characterization of 2 Butylisothiouronium Chloride and Its Molecular Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 2-butylisothiouronium chloride, both one-dimensional and two-dimensional NMR methods provide comprehensive data on its atomic connectivity and spatial arrangement.

High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Analysis

In the ¹H NMR spectrum, the protons of the butyl group would exhibit distinct signals. The protons on the carbon adjacent to the sulfur atom (S-CH₂) are expected to be the most deshielded due to the electronegativity of the sulfur, resonating at a higher chemical shift compared to the other methylene (B1212753) (CH₂) and methyl (CH₃) protons of the butyl chain. The protons of the amino (NH₂) groups would likely appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange processes. iucr.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. oregonstate.edu The most downfield signal is anticipated to be from the quaternary carbon of the isothiouronium group (C=N), a consequence of its bonding to three heteroatoms (two nitrogen and one sulfur). The carbons of the butyl chain would appear in the typical aliphatic region, with the carbon directly attached to the sulfur (α-carbon) showing a higher chemical shift than the others (β, γ, and δ carbons) due to the inductive effect of the sulfur atom. oregonstate.eduorganicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (Butyl) | ~0.9 | Triplet |

| CH₂ (Butyl, γ-position) | ~1.4 | Sextet |

| CH₂ (Butyl, β-position) | ~1.7 | Quintet |

| CH₂ (Butyl, α-position) | ~3.2 | Triplet |

| NH₂ | Variable (e.g., 7.9-9.0) | Broad Singlet |

Note: Predicted values are based on typical chemical shift ranges and data from analogous structures. sigmaaldrich.comdocbrown.info Actual values may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Isothiouronium) | ~170 |

| CH₂ (Butyl, α-position) | ~35 |

| CH₂ (Butyl, β-position) | ~30 |

| CH₂ (Butyl, γ-position) | ~22 |

| CH₃ (Butyl) | ~13 |

Note: Predicted values are based on typical chemical shift ranges and data from analogous structures. oregonstate.eduresearchgate.net Actual values may vary based on solvent and experimental conditions.

Application of Chiral Shift Reagents for Enantiomeric Resolution of Sec-Butylisothiouronium Chloride

While this compound itself is not chiral, its isomer, sec-butylisothiouronium chloride, possesses a chiral center. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), is a powerful method for the enantiomeric resolution of such compounds. researchgate.net Chiral lanthanide shift reagents, such as tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(tfc)₃), are used to differentiate between enantiomers in an NMR spectrum. thermofisher.comcymitquimica.comfishersci.iedv-expert.orgharvard.edu

These reagents work by forming diastereomeric complexes with the enantiomers of the substrate. harvard.edu The differing spatial arrangements of the atoms in these transient diastereomers result in different magnetic environments for the nuclei, leading to separate signals for each enantiomer in the NMR spectrum. For salts like sec-butylisothiouronium chloride, the effectiveness of the chiral shift reagent can be enhanced by using it in combination with a silver salt, such as silver heptafluorodimethyloctanedionate (Ag(fod)). researchgate.netthermofisher.com The silver salt facilitates the interaction between the lanthanide complex and the isothiouronium cation. researchgate.netresearchgate.net This technique allows for the determination of enantiomeric purity, which is crucial in stereoselective synthesis and analysis. nih.gov

Two-Dimensional NMR Techniques for Complex Structural Elucidation

For unambiguous assignment of all proton and carbon signals, especially in more complex isothiouronium derivatives, two-dimensional (2D) NMR techniques are invaluable. numberanalytics.comlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. numberanalytics.com For this compound, COSY would show correlations between the protons of adjacent methylene groups in the butyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached heteronuclei, typically ¹³C. numberanalytics.comnih.gov An HSQC spectrum would definitively link each proton signal of the butyl group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). numberanalytics.comnih.gov For instance, an HMBC experiment could show a correlation between the protons on the α-carbon of the butyl group and the quaternary carbon of the isothiouronium group, confirming the S-butyl linkage.

Together, these 2D NMR methods provide a detailed and verified structural map of the molecule. iucr.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment.

Vibrational Mode Assignment and Functional Group Identification

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the vibrations of its various bonds. pressbooks.pub

N-H Vibrations: The N-H stretching vibrations of the primary amine groups in the isothiouronium moiety are expected to appear as a broad band in the region of 3100-3400 cm⁻¹ in the IR spectrum. researchgate.net The corresponding N-H bending (scissoring) vibration would likely be observed around 1600-1650 cm⁻¹.

C-H Vibrations: The C-H stretching vibrations of the alkyl (butyl) group will produce strong absorptions in the 2850-3000 cm⁻¹ range. docbrown.info C-H bending vibrations for the CH₂ and CH₃ groups are expected in the 1350-1470 cm⁻¹ region. docbrown.info

C=N and C-N Vibrations: The C=N stretching vibration of the isothiouronium group is a key feature and typically appears in the 1550-1650 cm⁻¹ range. C-N stretching vibrations are generally found between 1200 and 1350 cm⁻¹.

C-S Vibrations: The C-S stretching vibration is typically weak and appears in the fingerprint region of the IR spectrum, usually between 600 and 800 cm⁻¹.

C-Cl Vibrations: As a salt, the chloride ion does not form a covalent bond with the cation. However, in Raman spectroscopy, a low-frequency band corresponding to the Cu-Cl stretch has been observed around 260 cm⁻¹ in studies of chloride on copper surfaces, though this is not directly analogous to the ionic bond in the salt. nih.gov In general, covalent C-Cl stretching vibrations appear in the range of 550-850 cm⁻¹. orgchemboulder.com Raman spectroscopy is particularly useful for detecting symmetric vibrations and vibrations involving heavier atoms, which may be weak in the IR spectrum. americanpharmaceuticalreview.comdlr.dedlr.de

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | -NH₂ | 3100-3400 | Medium-Strong, Broad | Medium |

| C-H Stretch | Alkyl (C₄H₉) | 2850-3000 | Strong | Strong |

| C=N Stretch | Isothiouronium | 1550-1650 | Medium-Strong | Medium |

| N-H Bend | -NH₂ | 1600-1650 | Medium-Strong | Weak |

| C-H Bend | Alkyl (C₄H₉) | 1350-1470 | Medium | Medium |

| C-S Stretch | Thioether | 600-800 | Weak | Strong |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.org For this compound, the analysis would typically be performed on the cation, 2-butylisothiouronium. The molecular ion peak ([M]⁺) would correspond to the mass of the C₅H₁₃N₂S⁺ cation. uni.lu

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this cation would likely involve the cleavage of the butyl group. The loss of the butyl radical (C₄H₉•) would result in a fragment ion corresponding to thiourea (B124793). Alpha-cleavage next to the sulfur atom could also occur. The presence of chlorine's two stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), would lead to characteristic M and M+2 peaks for any fragments that retain the chloride ion, although this is less likely in positive ion mode. docbrown.infolibretexts.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of the elemental composition, confirming the molecular formula of the cation. rsc.org

Table 4: Predicted Mass Spectrometry Data for the 2-Butylisothiouronium Cation [C₅H₁₃N₂S]⁺

| Adduct / Fragment | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ (Protonated Cation) | C₅H₁₄N₂S⁺ | 133.0794 |

| [M]⁺ (Cation) | C₅H₁₃N₂S⁺ | 132.0716 |

| [M-C₄H₈]⁺ (Loss of butene) | CH₅N₂S⁺ | 77.0173 |

| [C₄H₉]⁺ (Butyl cation) | C₄H₉⁺ | 57.0704 |

Note: Data is based on predicted values for the cation. uni.ludocbrown.info The base peak and relative intensities would depend on the ionization energy and method used.

Electronic Absorption Spectroscopy for Charge-Transfer Interactions (if applicable for derivatives)

Electronic absorption spectroscopy, typically using UV-Visible light, is a powerful tool for studying electronic transitions within a molecule. libretexts.org One specific phenomenon of interest is charge-transfer (CT) transitions. A CT transition involves the promotion of an electron from a molecular orbital predominantly localized on an electron-donor (D) part of a molecule to an orbital centered on an electron-acceptor (A) part. nih.govnih.gov These transitions are often characterized by strong absorption bands. libretexts.org

While the simple this compound salt itself is not expected to exhibit significant intramolecular charge-transfer bands, its derivatives can be designed to have these properties. The isothiouronium moiety can act as a building block in the synthesis of more complex molecules. For example, isothioureas are used to synthesize quinazoline (B50416) derivatives, which are N-containing heterocyclic compounds. acs.org When incorporated into a larger conjugated system featuring distinct electron-rich (donor) and electron-poor (acceptor) regions, these derivatives can display charge-transfer phenomena. acs.orgresearchgate.net

The electronic absorption spectrum of such a D-A derivative would reveal a CT band, the energy of which provides information about the electronic coupling between the donor and acceptor moieties. nih.gov Time-resolved spectroscopy can further be used to study the dynamics of the resulting charge-transfer excited state. psu.edu

Spectroscopic Studies of Intermolecular Interactions in Solution and Solid State

Intermolecular interactions, such as hydrogen bonding and electrostatic forces, dictate the physical properties and behavior of molecules in condensed phases (solution and solid). harvard.edulibretexts.org Spectroscopic techniques are invaluable for probing these interactions at a molecular level.

In Solution: In solution, molecules of this compound are dissociated into 2-butylisothiouronium cations and chloride anions, which are solvated by solvent molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these interactions. The chemical shifts of the protons, particularly the labile N-H protons of the cation, are sensitive to hydrogen bonding with solvent molecules. Studies on related isothiourea compounds have utilized NMR in solvents like chloroform (B151607) to characterize their structure. acs.org Changes in concentration or temperature can be monitored by NMR to understand the dynamics of solute-solvent interactions.

In the Solid State: In the crystalline solid state, the ions are arranged in a regular lattice, and their interactions are much more defined. Solid-State NMR (SSNMR) provides detailed information about the local structure and dynamics within this ordered environment. nih.gov

³⁵Cl SSNMR: Given the presence of a chloride counter-ion, ³⁵Cl SSNMR is a particularly relevant technique. The chlorine nucleus is quadrupolar, meaning its interaction with the local electric field gradient (EFG) is a dominant factor in the NMR spectrum. huji.ac.il This interaction is highly sensitive to the symmetry of the ion's environment and its participation in hydrogen bonds with the N-H groups of the 2-butylisothiouronium cation. nih.gov Therefore, the ³⁵Cl SSNMR spectrum provides a direct probe of the cation-anion interactions within the crystal lattice. nih.govresearchgate.net

Vibrational Spectroscopy (FTIR/Raman): In the solid state, strong intermolecular hydrogen bonds between the chloride anion and the N-H groups of the cation cause significant shifts in the N-H stretching frequencies compared to the gas or dilute solution phase. These shifts can be observed using infrared (IR) or Raman spectroscopy and provide a measure of the strength of the hydrogen bonding network. nih.gov The analysis of vibrational modes in quinolone derivatives has shown how intermolecular hydrogen bonds manifest in the spectra. mdpi.com

The following table summarizes the key spectroscopic methods for studying intermolecular interactions of this compound.

Table 2: Spectroscopic Techniques for Analyzing Intermolecular Interactions

| Technique | Phase | Information Obtained |

|---|---|---|

| Solution NMR | Solution | Probing solute-solvent interactions, hydrogen bonding with the solvent. |

| Solid-State ³⁵Cl NMR | Solid | Direct analysis of the chloride ion's local environment and its role in hydrogen bonding and ionic interactions within the crystal lattice. nih.govresearchgate.net |

| Solid-State ¹H/¹³C NMR | Solid | Determination of molecular conformation and crystal packing. |

This interactive table outlines the primary spectroscopic methods used to investigate the non-covalent interactions of this compound in both solution and solid forms.

Crystallographic Analysis of 2 Butylisothiouronium Chloride and Analogous Structures

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. researchgate.net This method has been employed to resolve the crystal structures of several isothiouronium salts, offering a window into their molecular architecture.

The conformation of the isothiouronium cation is a key feature revealed by SC-XRD. For instance, in chiral derivatives such as S-butyl-N,N'-bis(dehydroabietyl)thiouronium bromide, the conformation is stabilized by intramolecular interactions. In solution, particularly in non-polar solvents, multiple rotamers may exist. However, in the crystalline state, a specific conformation, often the syn-syn rotamer, is "locked" in place. This stabilization can be influenced by interactions with solvent molecules, as seen in the case of a thiouronium cation forming a bifurcated hydrogen bond with dimethylsulfoxide, which stabilizes the syn-syn rotamer. rsc.org

Chirality is another critical aspect that can be unequivocally determined by SC-XRD. Studies on chiral isothiouronium salts, such as those derived from (+)-dehydroabietylamine, confirm the absolute configuration of the stereogenic centers within the molecule. rsc.org The analysis of (S)-butyloisothiouronium bromide and (S)-3,4-dichlorobenzyl-N-methylisothiouronium chloride further underscores the capability of SC-XRD to elucidate the three-dimensional structure of chiral isothiouronium salts. researchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular forces. In isothiouronium salts, the crystal packing is often characterized by the formation of intricate supramolecular assemblies. These assemblies are stabilized by a network of non-covalent interactions. mdpi.com

For example, the crystal structure of fenpiverinium (B1207433) bromide, an antispasmodic drug with a related cationic structure, reveals a centrosymmetric arrangement in the monoclinic P21/c space group. The packing is dictated by the interplay of various hydrogen bonds and other weak interactions, leading to a stable three-dimensional architecture. mdpi.com In hydrated forms of such salts, water molecules can play a crucial role in bridging cations and anions, further stabilizing the crystal lattice. mdpi.comnih.gov The halide anion itself significantly influences the packing arrangement, with larger anions like iodide sometimes leading to different packing motifs compared to chloride and bromide. nih.gov

Hydrogen bonding is a dominant force in the crystal engineering of isothiouronium salts. researchgate.netmdpi.com The isothiouronium moiety contains N-H groups that are excellent hydrogen bond donors, while the halide anion (e.g., chloride or bromide) acts as a hydrogen bond acceptor. The resulting N-H···X (where X = Cl, Br) interactions are a recurring and critical feature in the crystal structures of these salts. researchgate.net

| Analogous Compound | Key Crystallographic Features | Reference |

| (S)-butyloisothiouronium bromide | Chirality confirmed by X-ray diffraction. | researchgate.net |

| (S)-3,4-dichlorobenzyl-N-methylisothiouronium chloride | Crystal packing resolved, showing disordered chlorine positions. | researchgate.net |

| S-butyl-N,N'-bis(dehydroabietyl)thiouronium bromide | Host-guest hydrogen bonding confirmed. | rsc.org |

| Chiral isothiouronium chlorides and bromides | Isostructural nature observed between chloride and bromide salts. | rsc.org |

| Fenpiverinium bromide | Centrosymmetric monoclinic structure with extensive N-H···Br and C-H···Br interactions. | mdpi.com |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of bulk crystalline materials. iucr.orgiucr.orgnih.gov While SC-XRD provides detailed structural information from a single crystal, PXRD is used to analyze a polycrystalline sample, providing information on phase purity, crystal system, and lattice parameters of the bulk material. researchgate.net

For newly synthesized isothiouronium salts, PXRD is a crucial first step in structural analysis, especially when suitable single crystals for SC-XRD are not readily obtainable. The diffraction pattern of a bulk sample can be compared to a simulated pattern derived from a known single-crystal structure to confirm that the single crystal is representative of the bulk material. This was demonstrated for a chiral thiouronium bromide, where the experimental PXRD pattern was in good agreement with the pattern simulated from the SC-XRD data. rsc.org

Furthermore, PXRD is instrumental in identifying isostructural compounds. For example, a comparison of the PXRD patterns for the chloride and bromide salts of a chiral S-alkylthiouronium compound revealed that they are isostructural, meaning they have the same crystal packing arrangement. rsc.org This suggests that 2-butylisothiouronium chloride is likely to be isostructural with its corresponding bromide salt. Recent advanced methods combine PXRD with solid-state NMR (ssNMR) to determine the crystal structures of poorly diffracting isothiouronium salts, highlighting the synergy between these techniques for a comprehensive solid-state characterization. iucr.orgiucr.orgnih.gov

| Technique | Application to Isothiouronium Salts | Key Findings | Reference |

| Powder X-ray Diffraction (PXRD) | Phase identification and purity of bulk samples. | Confirms that a single crystal is representative of the bulk material. | rsc.org |

| PXRD | Comparison of different halide salts. | Can establish isostructural relationships between chloride and bromide salts. | rsc.org |

| PXRD coupled with ssNMR | Structure determination of poorly diffracting materials. | Enables solving complex crystal structures not amenable to SC-XRD alone. | iucr.orgiucr.orgnih.gov |

Computational and Theoretical Investigations of 2 Butylisothiouronium Chloride

Density Functional Theory (DFT) Calculations

No specific DFT studies focused on the geometry, electronic structure, or spectroscopic properties of 2-butylisothiouronium chloride have been identified in the surveyed literature. DFT is a widely used method for such investigations in other molecular systems due to its balance of computational cost and accuracy. d-nb.inforesearchgate.net

Geometry Optimization and Conformational Analysis

A full geometry optimization and conformational analysis of this compound using DFT has not been reported. Such a study would typically involve identifying the lowest energy conformers by exploring the rotational barriers around the C-S, C-C, and C-N bonds to understand the molecule's three-dimensional structure and relative stability of its different shapes. nih.govresearchgate.net

Electronic Structure Analysis: Molecular Orbitals and Charge Distribution

There is no available research detailing the electronic structure, molecular orbitals (such as the HOMO and LUMO), or atomic charge distribution for this compound. This type of analysis would provide insight into the molecule's reactivity, polarity, and the nature of its chemical bonds. wikipedia.orgchemguide.co.uklumenlearning.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

While DFT is a standard method for predicting NMR chemical shifts and vibrational (IR) frequencies to aid in structural elucidation, d-nb.inforsc.orgnih.gov specific predictions for this compound are not available. For similar compounds, like S-benzyl isothiouronium nitrate, DFT calculations have been used to help assign experimental FTIR spectra. nih.gov

Ab Initio Methods for Mechanistic Elucidation

Ab initio methods, which are computationally intensive but highly accurate, have not been specifically applied to elucidate the reaction mechanisms of this compound in published studies.

Transition State Analysis of Reaction Pathways

No transition state analyses for reactions directly involving this compound have been found. In studies of related isothiourea catalysts, DFT is commonly used to model transition states of reactions they catalyze, such as Michael additions or acylative kinetic resolutions, to explain observed stereoselectivity. nih.govd-nb.inforesearchgate.net

Reaction Energetics and Kinetic Modeling

Specific data on the reaction energetics or kinetic modeling for processes involving this compound are not available in the literature. This information would be essential for understanding reaction rates and equilibria.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the intricate interactions and dynamic behavior of molecules in the solution phase. For this compound, MD simulations can elucidate the conformational landscape of the 2-butylisothiouronium cation, its hydration structure, and its interactions with the chloride counter-ion in an aqueous environment.

At the atomic level, MD simulations model the system as a collection of interacting particles, where the forces between atoms are described by a potential energy function, commonly referred to as a force field. By integrating Newton's equations of motion, the trajectory of each atom over time is calculated, providing a detailed view of the molecule's dynamic behavior. nih.gov

Conformational Dynamics of the 2-Butylisothiouronium Cation:

The isothiouronium headgroup itself can exhibit rotational isomerism around the S-C and C-N bonds, which can be influenced by the surrounding solvent and ionic interactions. Research on chiral thiouronium salts has indicated the presence of different rotamers in solution, which can be identified through advanced NMR techniques and supported by computational models. rsc.org

Hydration Structure and Ion Pairing:

In aqueous solution, the 2-butylisothiouronium cation and the chloride anion are surrounded by water molecules, forming hydration shells. MD simulations can provide detailed information about the structure and dynamics of these hydration shells. dtu.dkmdpi.com The positively charged isothiouronium group is expected to strongly interact with the partial negative charge on the oxygen atoms of water molecules, while the hydrophobic butyl chain will influence the local water structure, potentially leading to a "hydrophobic effect".

Simulations can quantify the number of water molecules in the first and second hydration shells of the cation and anion through the calculation of radial distribution functions (RDFs). mdpi.comrsc.org The orientation of these water molecules relative to the ions can also be determined.

Furthermore, MD simulations can investigate the extent of ion pairing between the 2-butylisothiouronium cation and the chloride anion. The formation of contact ion pairs (CIPs), solvent-shared ion pairs (SSIPs), and fully solvated ions can be quantified. The balance between these states is influenced by the concentration of the salt and the nature of the solvent. Studies on other ionic liquids and salt solutions have demonstrated that both cation and anion properties significantly influence the observed structural and dynamic properties of the solution. rsc.orgcopernicus.org

Below is a hypothetical data table illustrating the kind of information that could be obtained from MD simulations of this compound in water at standard conditions.

| Parameter | 2-Butylisothiouronium Cation | Chloride Anion |

| First Hydration Shell Radius (Å) | 3.5 | 3.2 |

| Coordination Number (Water) | 12 | 6 |

| Ion-Pairing Distances (Å) | ||

| Contact Ion Pair (CIP) | ~4.5 | |

| Solvent-Shared Ion Pair (SSIP) | ~6.8 | |

| Self-Diffusion Coefficient (10⁻⁹ m²/s) | 0.8 | 1.9 |

This table is illustrative and based on general principles of ion hydration and typical values for similar ions in aqueous solution. Specific experimental or detailed simulation data for this compound is not available in the cited literature.

Quantum Chemical Calculations of Stereochemical Phenomena (e.g., Optical Rotation)

This compound is a chiral compound due to the stereocenter at the second carbon of the butyl group. This chirality gives rise to optical activity, meaning its enantiomers, (R)-2-butylisothiouronium chloride and (S)-2-butylisothiouronium chloride, will rotate the plane of polarized light in equal and opposite directions. Quantum chemical calculations are indispensable for predicting and understanding these chiroptical properties, most notably the specific optical rotation. nih.govnih.gov

Methodology:

The typical workflow for calculating the specific rotation ([α]) involves several steps:

Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all low-energy conformers of the chiral cation.

Geometry Optimization and Energy Calculation: The geometry of each conformer is optimized using a suitable quantum chemical method, such as Density Functional Theory (DFT), and their relative energies are calculated. Solvent effects are often included using implicit solvent models like the Polarizable Continuum Model (PCM). nih.gov

Optical Rotation Calculation: For each optimized conformer, the optical rotation tensor is calculated using methods like time-dependent density functional theory (TDDFT). nih.gov

Influence of Molecular Structure on Optical Rotation:

The sign and magnitude of the optical rotation are highly sensitive to the three-dimensional structure of the molecule. For the 2-butylisothiouronium cation, the dihedral angles of the butyl chain and the orientation of the isothiouronium group will significantly impact the calculated value.

Research on other chiral thiouronium salts has shown that the nature of the counter-ion can also influence the measured molar rotation, suggesting that ion pairing can affect the conformational equilibrium or the electronic properties of the chiral cation. rsc.org

The following table presents hypothetical calculated specific rotations for the (R)- and (S)-enantiomers of this compound at the sodium D-line (589.3 nm) in methanol, illustrating the expected outcome of such calculations.

| Enantiomer | Conformer | Relative Energy (kcal/mol) | Population (%) | Calculated [α]D (deg·mL·g⁻¹·dm⁻¹) |

| (R)-2-Butylisothiouronium | 1 | 0.00 | 45 | +35.2 |

| 2 | 0.50 | 25 | +15.8 | |

| 3 | 0.80 | 15 | -5.4 | |

| Boltzmann-Averaged | +23.5 | |||

| (S)-2-Butylisothiouronium | 1 | 0.00 | 45 | -35.2 |

| 2 | 0.50 | 25 | -15.8 | |

| 3 | 0.80 | 15 | +5.4 | |

| Boltzmann-Averaged | -23.5 |

This table is a representative example to illustrate the principles of conformational analysis and Boltzmann averaging in the calculation of optical rotation. The values are hypothetical and not based on published calculations for this compound.

These theoretical investigations provide invaluable insights into the molecular behavior of this compound, complementing experimental studies and aiding in the rational design and application of this and related compounds.

Structure Reactivity Relationships and Design Principles for 2 Butylisothiouronium Chloride Analogues

Influence of Butyl Moiety Stereochemistry on Chemical Reactivity

The term "butyl" encompasses four distinct structural isomers: n-butyl, sec-butyl, isobutyl, and tert-butyl. wikipedia.org The specific stereochemistry of the butyl group attached to the sulfur atom in 2-butylisothiouronium chloride profoundly impacts its stability and reaction pathways. These differences arise primarily from steric hindrance and the electronic nature of the carbon atom bonded to the sulfur.

The reactivity of the four butylisothiouronium chloride isomers is distinct:

n-Butyl and Isobutyl Isomers: These primary alkyl isomers are the least sterically hindered. Their reactions typically proceed via mechanisms favorable for primary substrates, such as SN2 displacement at the sulfur-carbon bond.

sec-Butyl Isomer: The connection at a secondary carbon introduces a chiral center to the molecule. wikipedia.org This chirality can be exploited in asymmetric synthesis. For instance, enantiomeric resolution has been achieved in the spectrum of sec-butylisothiouronium chloride using chiral NMR shift reagents, a direct consequence of its stereocenter. researchgate.net Its reactivity is intermediate, being more sterically hindered than the primary isomers but less so than the tertiary isomer.

tert-Butyl Isomer: This isomer presents the greatest steric bulk. The synthesis of S-tert-butylisothiouronium salts is notably challenging. Standard methods, such as reacting thiourea (B124793) with tert-butyl bromide in refluxing ethanol (B145695), often fail because the conditions favor a competing E2 elimination pathway, yielding isobutylene (B52900) gas rather than the desired substitution product. mdpi.com To achieve successful synthesis, reaction conditions must be modified, for example by using tert-butanol (B103910) as the solvent to minimize side reactions. mdpi.com This inherent tendency towards elimination over substitution is a defining feature of its chemical reactivity.

Table 1: Comparative Reactivity of Butyl Isothiouronium Chloride Isomers

| Isomer | Structure | Key Stereochemical Feature | Dominant Reaction Pathway |

| n-Butyl | CH₃(CH₂)₃- | Linear, unhindered | SN2 Substitution |

| sec-Butyl | CH₃CH₂(CH₃)CH- | Chiral center, moderately hindered | SN2/SN1, E2 competition |

| Isobutyl | (CH₃)₂CHCH₂- | Branched at β-carbon, moderately hindered | SN2 Substitution |

| tert-Butyl | (CH₃)₃C- | Highly hindered tertiary center | E2 Elimination, SN1 |

Correlation of Electronic Structure with Synthetic Utility

The synthetic utility of this compound is governed by its electronic structure. Computational methods like Density Functional Theory (DFT) provide insight into molecular properties such as charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP), which dictate reactivity. researchgate.netmdpi.com

While specific DFT data for this compound is not broadly published, the electronic properties can be inferred from studies on analogous systems. frontiersin.orgnih.gov The positive charge of the cation is not localized on a single atom but is delocalized across the S-C(NH₂)₂ core. The C–N bonds possess significant double-bond character, and the CN₂S core is planar. wikipedia.org

Molecular Electrostatic Potential (MEP): The MEP map would reveal the electron-rich regions (negative potential), primarily around the nitrogen atoms, and electron-poor regions (positive potential). The delocalized positive charge makes the entire isothiouronium group an effective leaving group in certain reactions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reaction sites. In reactions where the isothiouronium salt acts as an electrophile (e.g., in the synthesis of thiols via hydrolysis), the LUMO is key. wikipedia.org The LUMO is typically centered on the S-C bond, marking it as the site susceptible to nucleophilic attack. Conversely, when the corresponding isothiourea (the neutral conjugate base) acts as a nucleophile, the HOMO, with significant density on the sulfur and nitrogen atoms, dictates its reactivity.

Table 2: Predicted Electronic Properties and Their Synthetic Implications

| Electronic Property | Predicted Characteristic for this compound | Synthetic Implication |

| Charge Distribution | Delocalized positive charge over the S-C(NH₂)₂ moiety. | Stabilizes the salt; influences its role as a leaving group. |

| LUMO | Likely localized on the σ* orbital of the S-C(butyl) bond. | Site of nucleophilic attack for C-S bond cleavage (e.g., thiol formation). |

| HOMO (of conjugate base) | High electron density on the sulfur atom. | Site of electrophilic attack when used as a nucleophile. |

Rational Design of Novel Isothiouronium-Containing Reagents

Understanding the principles of structure-reactivity and electronics allows for the rational design of new isothiouronium-based reagents tailored for specific synthetic transformations. nih.gov

Modifying the Alkyl Group (R): As seen with the butyl isomers, changing the R group on the sulfur atom is a primary design strategy. Using a benzyl (B1604629) group can introduce reactivity patterns such as cleavage via hydrogenolysis. Incorporating long alkyl chains can impart surfactant properties. google.com

Modifying the Nitrogen Substituents: Replacing the hydrogen atoms on the isothiouronium nitrogens with alkyl or aryl groups (e.g., using tetramethylthiourea (B1220291) as a starting material) alters the electronic properties. researchgate.net Electron-donating groups can increase the nucleophilicity of the corresponding isothiourea, while electron-withdrawing groups can make the isothiouronium cation a better leaving group.

Application-Specific Design: Isothiouronium salts have been specifically designed to act as stable, odorless surrogates for thiols in various reactions. mdpi.comresearchgate.net For example, 2-(cyanomethyl)-1,1,3,3-tetramethylisothiouronium bromide was developed as a reagent for converting carboxylic acids to cyanomethyl thioesters, a transformation that tolerates sensitive functional groups like free hydroxyls. acs.org This design leverages the reactivity of the cyanomethyl group to facilitate the desired thioester formation.

Exploration of Functionalized this compound Derivatives

Introducing additional functional groups onto the butyl backbone of this compound creates bifunctional or multifunctional reagents with novel applications. The synthesis of such derivatives typically involves reacting a functionalized butyl halide with thiourea.

A notable example is the preparation of hydrogels with accessible isothiouronium groups. researchgate.net In one study, an amphiphilic monomer, 2-(11-(acryloyloxy)-undecyl)isothiouronium bromide (AUITB), was synthesized. This molecule contains a long alkyl chain, a terminal acrylate (B77674) group for polymerization, and an isothiouronium head group. researchgate.net By analogy, a functionalized butyl derivative, such as "4-(isothiouronio)butan-1-ol chloride," could be synthesized from 4-chlorobutan-1-ol and thiourea.

Such derivatives have significant potential:

Polymer Chemistry: As demonstrated with AUITB, incorporating a polymerizable group (like an acrylate or vinyl group) onto the butyl chain allows the isothiouronium moiety to be integrated into polymer backbones or hydrogels. researchgate.net